2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide
Description
2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidinone core with a methyl group at position 2 and a propanamide substituent at position 5. Its molecular formula is C₁₄H₁₃N₅O₂, yielding a molecular weight of 283.29 g/mol.
Properties
IUPAC Name |
2-methyl-N-(10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-7(2)10(19)16-17-4-3-9-8(11(17)20)5-13-12-14-6-15-18(9)12/h3-7H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVAYGNKYAOPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN1C=CC2=C(C1=O)C=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features suggest diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 258.24 g/mol. It contains both pyridine and triazole moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₆O₂ |
| Molecular Weight | 258.24 g/mol |
| CAS Number | 932208-92-9 |
Research indicates that compounds similar to 2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of various enzymes, including those involved in cancer progression and inflammation.
- Antimicrobial Properties : The presence of heterocyclic rings enhances the compound's ability to interact with microbial targets.
- Neuroprotective Effects : Some studies suggest that compounds in this class may protect neuronal cells from oxidative stress.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of related compounds. For instance, derivatives with similar scaffolds have shown inhibition of pro-inflammatory cytokines and enzymes like COX-2. This suggests that 2-methyl-N-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanamide could also exhibit these effects.
Case Studies and Research Findings
-
Study on Triazole Derivatives : A comprehensive investigation into triazole derivatives demonstrated their ability to inhibit tumor growth in vivo. The study noted that modifications in the triazole ring could enhance biological activity.
- Findings : Enhanced activity was observed with specific substitutions on the triazole ring.
- : Structural modifications can lead to improved therapeutic profiles.
-
Neuroprotective Activity : Another study evaluated similar compounds for neuroprotective effects against oxidative stress-induced damage in neuronal cells.
- Results : Compounds showed significant reduction in cell death and oxidative markers.
- Implications : Suggests potential for treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Substituent Effects on Physicochemical Properties
- Propanamide vs. However, the thiazole-linked analog () may exhibit stronger hydrogen-bonding interactions due to the heteroaromatic ring, which could influence target binding .
- Acid vs. Amide Functionality : The discontinued acetic acid derivative () highlights the importance of functional group selection. Carboxylic acids often suffer from poor bioavailability due to ionization at physiological pH, whereas amides (as in the target compound) are more metabolically stable .
Electrochemical and Stability Trends
Triazolopyrimidinones such as S3-TP () exhibit redox activity, with oxidation potentials influenced by substituents.
Research Findings and Limitations
- Structural Optimization : The replacement of acetic acid with propanamide in the target compound suggests an effort to balance solubility and stability, as seen in related analogs .
- Gaps in Data : Direct pharmacological or electrochemical studies on the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
